
N-methyl-4-(prop-2-yn-1-yloxy)anilinehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-4-(prop-2-yn-1-yloxy)aniline hydrochloride is a chemical compound with the molecular formula C10H11NO It is known for its applications in various scientific research fields due to its unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-(prop-2-yn-1-yloxy)aniline hydrochloride typically involves the reaction of N-methylaniline with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
化学反应分析
Types of Reactions
N-methyl-4-(prop-2-yn-1-yloxy)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the prop-2-yn-1-yloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, amines, or thiols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines.
科学研究应用
N-methyl-4-(prop-2-yn-1-yloxy)aniline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-methyl-4-(prop-2-yn-1-yloxy)aniline hydrochloride involves its interaction with specific molecular targets. The compound can act as a photosensitizer, generating reactive oxygen species (ROS) through energy transfer and single electron transfer pathways. These ROS can then interact with various cellular components, leading to different biological effects.
相似化合物的比较
Similar Compounds
- N-methyl-4-(prop-2-yn-1-yloxy)aniline
- 4-(prop-2-ynyloxy)aniline
- 3-methoxy-4-(prop-2-yn-1-ylamino)benzoic acid methyl ester
Uniqueness
N-methyl-4-(prop-2-yn-1-yloxy)aniline hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and potential applications. Its ability to act as a photosensitizer and generate ROS sets it apart from other similar compounds.
属性
分子式 |
C10H12ClNO |
|---|---|
分子量 |
197.66 g/mol |
IUPAC 名称 |
N-methyl-4-prop-2-ynoxyaniline;hydrochloride |
InChI |
InChI=1S/C10H11NO.ClH/c1-3-8-12-10-6-4-9(11-2)5-7-10;/h1,4-7,11H,8H2,2H3;1H |
InChI 键 |
BTHNCGNOAWSVHP-UHFFFAOYSA-N |
规范 SMILES |
CNC1=CC=C(C=C1)OCC#C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


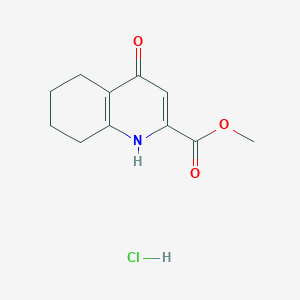
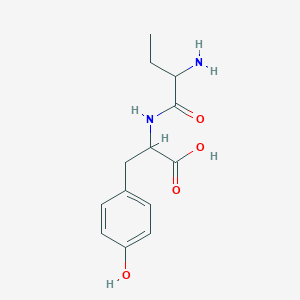

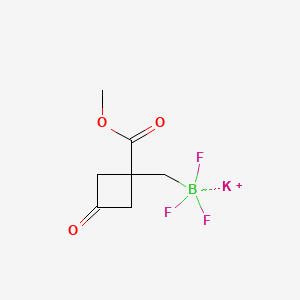
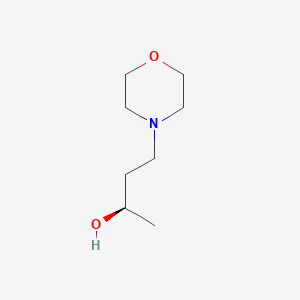


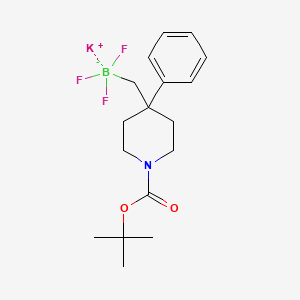
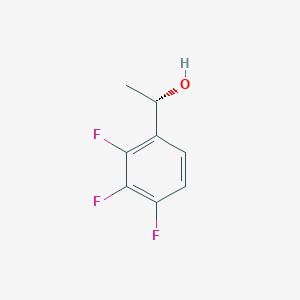


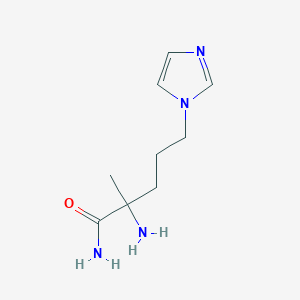
![N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide hydrochloride](/img/structure/B13578975.png)
![methyl(1R,4S,5S)-5-aminobicyclo[2.1.0]pentane-5-carboxylatehydrochloride](/img/structure/B13578979.png)
